N-(4-Methoxyphenyl)-3-nitroaniline
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Overview
Description
N-(4-Methoxyphenyl)-3-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring at the para position and a nitro group (-NO₂) at the meta position relative to the aniline group (-NH₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-3-nitroaniline typically involves the nitration of N-(4-methoxyphenyl)aniline. The process begins with the preparation of N-(4-methoxyphenyl)aniline, which can be synthesized by the reaction of 4-methoxyaniline with aniline in the presence of a suitable catalyst. The nitration step involves treating N-(4-methoxyphenyl)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the meta position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration reaction is carefully monitored to prevent over-nitration and to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the replacement of the methoxy group.
Oxidation: The compound can undergo oxidation reactions where the methoxy group is oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Reduction: N-(4-Methoxyphenyl)-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N-(4-Carboxyphenyl)-3-nitroaniline.
Scientific Research Applications
N-(4-Methoxyphenyl)-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-3-nitroaniline depends on its chemical structure and the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-nitroaniline
- N-(4-Methoxyphenyl)-4-nitroaniline
- N-(4-Methoxyphenyl)-3-chloroaniline
Uniqueness
N-(4-Methoxyphenyl)-3-nitroaniline is unique due to the specific positioning of the nitro group at the meta position relative to the aniline group. This positioning influences its chemical reactivity and biological activity, making it distinct from other isomers such as N-(4-Methoxyphenyl)-2-nitroaniline and N-(4-Methoxyphenyl)-4-nitroaniline. The presence of the methoxy group also imparts specific electronic and steric properties that affect its interactions in chemical and biological systems.
Properties
CAS No. |
88849-27-8 |
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Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-nitroaniline |
InChI |
InChI=1S/C13H12N2O3/c1-18-13-7-5-10(6-8-13)14-11-3-2-4-12(9-11)15(16)17/h2-9,14H,1H3 |
InChI Key |
UBBYAHYFZKPDQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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